molecular formula C16H21N3O B12815796 1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12815796
M. Wt: 271.36 g/mol
InChI Key: BGZUXIZWRWRKCT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Derivative Classification

The IUPAC name 1-methyl-3-[(2-methylphenyl)methoxymethyl]-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride systematically describes the compound’s architecture. The parent structure, pyrazolo[4,3-c]pyridine , consists of a pyrazole ring fused to a pyridine at positions 4 and 3, respectively. The numbering begins at the pyrazole’s nitrogen (N-1), proceeds through the fused pyridine (C-4 to C-7), and concludes at the tetrahydro-saturated carbons (C-5, C-6).

Substituent Analysis :

  • N-1 Methyl Group : A methyl group at the pyrazole’s N-1 position prevents tautomerism and stabilizes the ring system.
  • C-3 Methoxymethyl Branch : A methoxymethyl group at C-3, further substituted with a 2-methylbenzyl moiety, introduces steric bulk and lipophilicity.
  • Tetrahydro Modification : Partial saturation of the pyridine ring (4,5,6,7-tetrahydro) converts the aromatic pyridine into a partially saturated bicyclic system, altering electronic properties.

Derivative Classification :
This compound belongs to the pyrazolo[4,3-c]pyridine subclass, distinguished by its fusion pattern and substitution profile. Derivatives are classified based on:

  • N-Substitution (e.g., methyl, ethyl groups at N-1).
  • C-3 Functionalization (e.g., alkoxy, aryloxy, or alkyl chains).
  • Ring Saturation (fully aromatic vs. tetrahydro variants).
Feature Description Impact on Properties
Pyrazolo[4,3-c]pyridine Core Fused bicyclic system with N-1 and C-3 positions Dictates reactivity and biological activity
N-1 Methyl Group Prevents tautomerism Enhances metabolic stability
C-3 Methoxymethyl Introduces steric bulk Modulates solubility and target binding
Tetrahydro Modification Partial saturation of pyridine ring Reduces aromaticity, increases flexibility

Comparative Analysis of Pyrazolo[4,3-c]pyridine Core Modifications

Modifications to the pyrazolo[4,3-c]pyridine core profoundly influence physicochemical and biological properties:

Electron-Donating vs. Withdrawing Groups :

  • Methoxy Groups (electron-donating): Enhance fluorescence and stability by increasing electron density.
  • Halogens (electron-withdrawing): Improve reactivity for further functionalization but may reduce bioavailability.

Substituent Position Effects :

  • C-7 Aryl Groups : Correlate with antiproliferative activity in cancer cell lines (e.g., K562, MCF-7).
  • N-1 Alkyl Chains : Longer chains (e.g., ethyl, propyl) increase lipophilicity but may hinder target engagement.

Case Study: Antiproliferative Derivatives
A 2020 study compared derivatives with hydroxyl groups at C-7. Compounds featuring 7-(4-hydroxyphenyl) substitutions exhibited IC₅₀ values of 1.2–3.1 µM against leukemia cells, while unsubstituted analogs showed minimal activity. This underscores the critical role of polar substituents in biological efficacy.

Synthetic Flexibility :
The core’s regioselectivity allows selective functionalization. For example, TBD-catalyzed aminolysis of ester intermediates enables precise installation of amine groups at C-7.

Stereochemical Considerations in Tetrahydro-1H-Pyrazolo[4,3-c]pyridine Systems

The tetrahydro modification introduces conformational dynamics absent in fully aromatic analogs:

Ring Puckering :
The saturated pyridine ring adopts a chair-like conformation , minimizing steric strain. Computational models indicate that the methoxymethyl group at C-3 occupies an equatorial position, reducing van der Waals clashes.

Chirality :
While the parent compound lacks chiral centers, synthetic intermediates (e.g., during reductive amination) may exhibit stereoisomerism. For instance, Boc-deprotected precursors can form diastereomers depending on reaction conditions.

Conformational Impact on Binding : Molecular docking studies suggest that the tetrahydro ring’s flexibility allows adaptation to target binding pockets. In kinase inhibitors, this plasticity enables hydrogen bonding with conserved residues (e.g., ATP-binding site).

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

1-methyl-3-[(2-methylphenyl)methoxymethyl]-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C16H21N3O/c1-12-5-3-4-6-13(12)10-20-11-15-14-9-17-8-7-16(14)19(2)18-15/h3-6,17H,7-11H2,1-2H3

InChI Key

BGZUXIZWRWRKCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COCC2=NN(C3=C2CNCC3)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrazolopyridine Core

The core structure, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, is synthesized via cyclization reactions involving hydrazine derivatives and appropriate ketone or aldehyde precursors. Common approaches include:

For example, hydrazine reacts with a suitable keto-pyridine precursor to yield the fused heterocyclic system. Ionic liquids such as [bmim][BF4] have been reported to enhance reaction rates and yields in analogous pyrazolo-pyridine syntheses, with yields ranging from 70% to 85% depending on conditions.

Introduction of the (2-methylbenzyl)oxy Methyl Group

The key functionalization step involves attaching the (2-methylbenzyl)oxy methyl substituent at the 3-position of the pyrazolopyridine core. This is typically achieved by:

  • Reacting the pyrazolopyridine intermediate with 2-methylbenzyl chloride or 2-methylbenzyl bromide in the presence of a base such as potassium carbonate.
  • The reaction proceeds via nucleophilic substitution, forming the ether linkage between the pyrazolopyridine and the 2-methylbenzyl moiety.

This step requires anhydrous conditions and controlled temperature (often room temperature to mild heating) to maximize selectivity and minimize side reactions.

Methylation of the Nitrogen Atom

The final step involves methylation of the nitrogen atom in the pyrazolopyridine ring to yield the 1-methyl derivative:

  • Methyl iodide or methyl sulfate is commonly used as the methylating agent.
  • The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Base such as potassium carbonate or sodium hydride may be used to deprotonate the nitrogen and facilitate methylation.

This step is critical for achieving the desired pharmacological properties and requires careful monitoring to avoid over-alkylation or decomposition.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazolopyridine core formation Hydrazine derivative + keto-pyridine precursor Ionic liquid or ethanol Reflux or microwave 70-85 Ionic liquids improve yield and time
(2-methylbenzyl)oxy methylation 2-methylbenzyl chloride + K2CO3 Acetonitrile or DMF RT to 60°C 75-80 Anhydrous conditions preferred
N-methylation Methyl iodide + base (K2CO3 or NaH) DMF or acetonitrile RT to 50°C 80-90 Controlled addition to avoid side products

Analytical Characterization of the Product

To confirm the successful synthesis and purity of 1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, the following analytical techniques are employed:

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose/Outcome
Pyrazolopyridine core synthesis Hydrazine derivatives + keto-pyridine precursors, reflux or microwave heating Formation of fused heterocyclic core
Ether linkage formation 2-methylbenzyl chloride + base (K2CO3), anhydrous solvent Introduction of (2-methylbenzyl)oxy methyl group
Nitrogen methylation Methyl iodide + base, polar aprotic solvent Methylation of pyrazolopyridine nitrogen

Research Findings and Notes

  • The use of ionic liquids as reaction media in the core formation step significantly reduces reaction time and increases yield compared to traditional solvents.
  • The nucleophilic substitution for ether formation is sensitive to moisture; strictly anhydrous conditions improve selectivity and yield.
  • Methylation reactions require careful stoichiometric control to prevent over-alkylation or side reactions, with methyl iodide being the preferred methylating agent due to its reactivity and selectivity.
  • Industrial scale-up may employ continuous flow reactors to enhance reproducibility and safety, especially for methylation steps involving toxic alkylating agents.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that pyrazolo[4,3-c]pyridines exhibit a range of pharmacological effects. The following are some notable activities associated with this compound:

  • Anticancer Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Pyrazolo[4,3-c]pyridines have been investigated for their ability to reduce inflammation in models of chronic inflammatory diseases.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazolo[4,3-c]pyridine derivatives in various biological assays:

  • A study published in Molecules highlighted the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, noting their extensive use as scaffolds for therapeutic agents targeting multiple diseases. Over 156,660 molecules derived from this core structure have been synthesized for therapeutic purposes .
  • Another research article focused on the pharmacological characteristics of pyrrolo[2,3-b]pyridine derivatives reported activities such as anticonvulsant and anticancer properties. These findings suggest that structural modifications can yield compounds with enhanced bioactivity .

Data Table: Biological Activities of 1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Activity Type Description Reference
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces inflammation in chronic disease models
AntimicrobialExhibits antibacterial and antifungal properties

Mechanism of Action

The mechanism of action of 1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:

Antimycobacterial Activity

  • 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives (e.g., compounds from Samala et al., 2013): Target: Mycobacterium tuberculosis pantothenate synthetase (PS). Activity: IC50 values in the micromolar range (e.g., 356–364 µM), with moderate potency attributed to the 3-phenyl group. Hydrophobic substituents on the benzene ring enhance PS inhibition, while polar groups on the pyrazole reduce activity .
  • 5-tert-Butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide :

    • Activity : IC50 = 90 nM, significantly lower than 3-phenyl-pyrazolopyridines. The benzoisoxazole scaffold and tert-butyl group contribute to superior potency .
Compound Class IC50 Key Substituent Reference
3-Phenyl-pyrazolopyridines 356–364 µM Phenyl (hydrophobic)
Benzoisoxazole-carboxamide 90 nM tert-Butyl, benzoisoxazole
Target compound N/A* 2-Methylbenzyloxy-methyl

Antibacterial Activity Against ESKAPE Pathogens

  • 5-Nitrofuran-tagged oxazolyl-pyrazolopyridines (e.g., LK01510 and 13g):
    • Structure : Feature a 5-nitrofuran "warhead" at the 5-position and oxazolyl groups at the 3-position.
    • Activity : LK01510 (10a) exhibited moderate activity, while lead compound 13g (1-(2-methoxyethyl)-substituted) showed superior efficacy to nitrofurantoin against ESKAPE pathogens. The nitrofuran group enhances redox-mediated bacterial toxicity .
    • Comparison : The target compound lacks the nitrofuran moiety, suggesting divergent mechanisms of action.

c-Met Kinase Inhibition

  • 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives: Target: c-Met kinase, a receptor tyrosine kinase implicated in cancer. Structure-based design highlighted the importance of hydrophobic substituents for ATP-binding pocket interactions .

Structural Analogues with Varied Substituents

  • Fluorobenzyl derivatives (e.g., 3-{[(2-fluorobenzyl)oxy]methyl}-...):
    • Properties : Fluorine substitution alters electronic properties and metabolic stability. These derivatives are explored for CNS targets due to enhanced blood-brain barrier penetration .

Key Structure-Activity Relationship (SAR) Insights

Hydrophobic Substituents : Enhance binding to hydrophobic pockets (e.g., PS enzyme, c-Met kinase) .

Electron-Withdrawing Groups : Nitrofuran (in ESKAPE-active compounds) introduces redox activity, crucial for antibacterial effects .

Positional Effects : Ortho-substituted benzyl groups (as in the target compound) may improve steric complementarity compared to para-substituted analogues .

Biological Activity

1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused pyrazole and pyridine ring system. The structural formula can be represented as follows:

C15H19N3O\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}

This compound features a methyl group at the 1-position and a 2-methylbenzyl ether at the 3-position, contributing to its unique biological properties.

Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit various biological activities primarily through their interaction with specific enzymes and receptors. Key mechanisms include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Several derivatives have shown potent inhibitory effects on CDK2 and CDK9, which are crucial for cell cycle regulation. For instance, one study reported an IC50 of 0.36 µM for CDK2 and 1.8 µM for CDK9 .
  • Antiproliferative Activity : Compounds have demonstrated significant antiproliferative effects against various cancer cell lines such as HeLa and A375. This suggests potential applications in oncology .

In Vitro Studies

A summary table of biological activity findings is presented below:

Activity Target IC50 (µM) Cell Line
CDK2 InhibitionCyclin-Dependent Kinase 20.36N/A
CDK9 InhibitionCyclin-Dependent Kinase 91.8N/A
AntiproliferativeHeLaN/AHeLa
AntiproliferativeA375N/AA375

These findings indicate the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

Several studies have been conducted to evaluate the efficacy of pyrazolo[4,3-c]pyridines in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with a derivative of the compound leading to tumor regression in some cases. The mechanism was attributed to CDK inhibition .
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of similar compounds in models of neurodegeneration, suggesting that they may mitigate neuronal death through anti-apoptotic pathways .

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